molecular formula C14H20O3 B12989799 4'-iso-Butoxy-3'-methoxypropiophenone CAS No. 1443346-30-2

4'-iso-Butoxy-3'-methoxypropiophenone

Cat. No.: B12989799
CAS No.: 1443346-30-2
M. Wt: 236.31 g/mol
InChI Key: UFKTZYPLRWWOHW-UHFFFAOYSA-N
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Description

4’-iso-Butoxy-3’-methoxypropiophenone is an organic compound with the molecular formula C14H20O3 It is a derivative of propiophenone, characterized by the presence of iso-butoxy and methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-iso-Butoxy-3’-methoxypropiophenone typically involves the reaction of 4’-methoxypropiophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4’-iso-Butoxy-3’-methoxypropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4’-iso-Butoxy-3’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4’-iso-butoxy-3’-methoxybenzoic acid.

    Reduction: Formation of 4’-iso-butoxy-3’-methoxypropiophenol.

    Substitution: Formation of 4’-iso-butoxy-3’-methoxy-2-nitropropiophenone or 4’-iso-butoxy-3’-methoxy-2-bromopropiophenone.

Scientific Research Applications

4’-iso-Butoxy-3’-methoxypropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-3’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxypropiophenone
  • 4’-Ethoxypropiophenone
  • 4’-Propoxypropiophenone

Comparison

4’-iso-Butoxy-3’-methoxypropiophenone is unique due to the presence of both iso-butoxy and methoxy groups, which impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

1443346-30-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H20O3/c1-5-12(15)11-6-7-13(14(8-11)16-4)17-9-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

UFKTZYPLRWWOHW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(C)C)OC

Origin of Product

United States

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